

Bisdehydroneotuberostemonine molecular weight and formula

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Compound of Interest

Compound Name: *Bisdehydroneotuberostemonine*

Cat. No.: *B585386*

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Technical Guide: Bisdehydroneotuberostemonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular characteristics of **Bisdehydroneotuberostemonine** and outlines a key experimental protocol relevant to its potential anti-inflammatory properties.

Molecular Profile

Bisdehydroneotuberostemonine is a natural alkaloid with the following molecular formula and weight:

Property	Value
Molecular Formula	$C_{22}H_{29}NO_4$
Molecular Weight	371.47 g/mol

Experimental Protocols: Anti-inflammatory Activity Assessment

The inhibitory effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells is a common in vitro assay to screen for potential anti-inflammatory agents. The following is a detailed methodology for such an experiment.

2.1. Determination of Nitric Oxide (NO) Production in BV2 Microglial Cells

Objective: To quantify the inhibitory effect of a test compound on NO production in LPS-stimulated BV2 microglial cells.

Materials:

- BV2 murine microglial cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Test compound (e.g., **Bisdehydroneotuberostemonine**)
- Griess Reagent (typically containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (NaNO_2) standard solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Culture:** BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO_2 .

- **Cell Seeding:** Cells are seeded into 96-well plates at a suitable density (e.g., 5×10^4 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated with the compound for a specific period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.
- **Stimulation:** Following pre-incubation, cells are stimulated with LPS (e.g., $1 \mu\text{g/mL}$) to induce an inflammatory response and NO production. A negative control group (without LPS stimulation) should also be included. The plates are then incubated for an additional 24 hours.
- **Nitrite Measurement (Griess Assay):**
 - After incubation, the cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant in a separate 96-well plate.
 - The mixture is incubated at room temperature for 10-15 minutes, protected from light.
 - The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.
- **Data Analysis:**
 - A standard curve is generated using known concentrations of sodium nitrite.
 - The concentration of nitrite in the culture supernatants is calculated from the standard curve.
 - The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

2.2. Cell Viability Assay (e.g., MTS Assay)

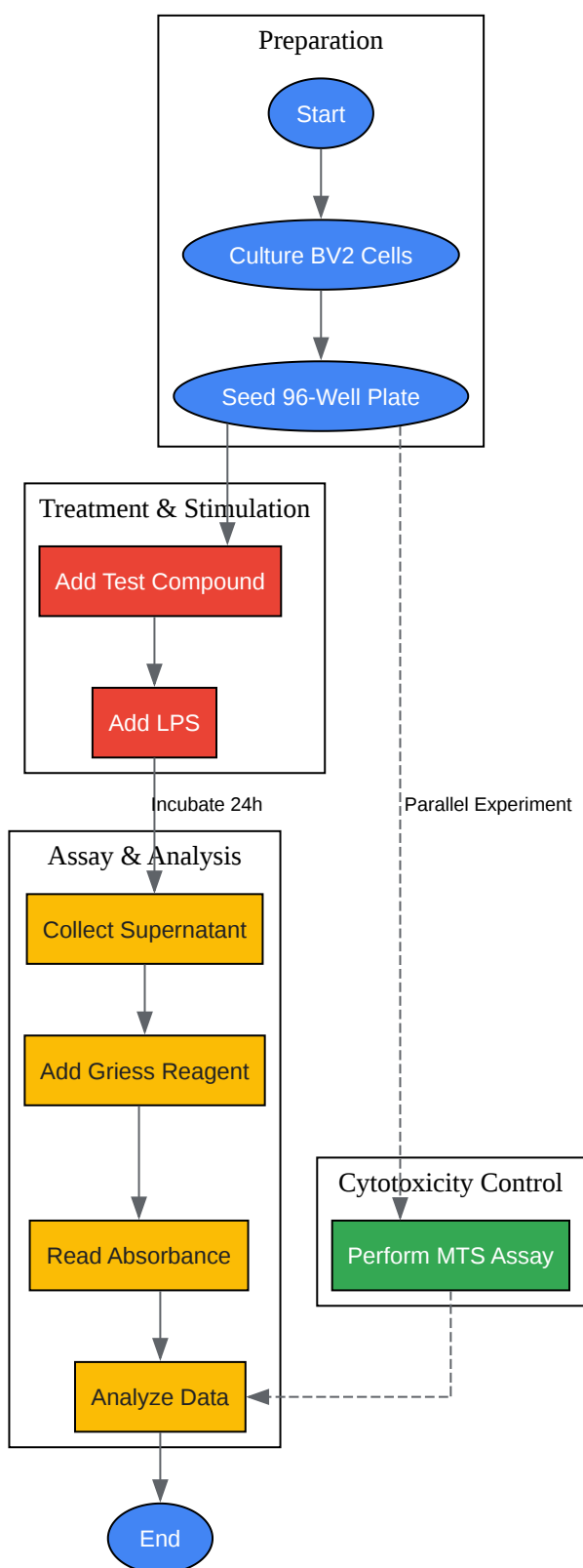
It is crucial to assess whether the observed reduction in NO production is due to the compound's anti-inflammatory activity or its cytotoxicity.

Procedure:

- Cells are seeded and treated with the test compound as described above (without LPS stimulation).
- After the incubation period (e.g., 24 hours), a tetrazolium-based reagent (e.g., MTS) is added to each well.
- The plate is incubated for a further 1-4 hours.
- The absorbance is read at the appropriate wavelength (e.g., 490 nm).
- Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Logical Workflow

The following diagram illustrates the general workflow for screening a compound for anti-inflammatory activity by measuring its effect on nitric oxide production.



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Caption: Workflow for NO Production Inhibition Assay.

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